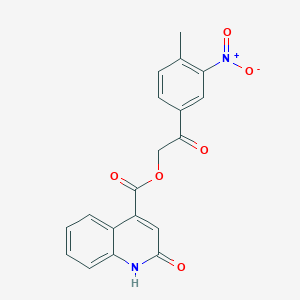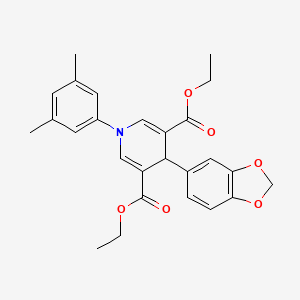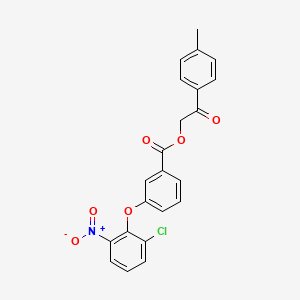
2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
描述
2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate, also known as NMQL, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. NMQL is a yellow powder that is soluble in organic solvents and has a molecular weight of 452.45 g/mol.
作用机制
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as inhibition of enzyme activity, DNA intercalation, and generation of reactive oxygen species. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to intercalate into DNA, which can lead to DNA damage and cell death. Additionally, this compound has been shown to generate reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells such as breast cancer, lung cancer, and leukemia cells. It has also been shown to exhibit antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans.
实验室实验的优点和局限性
One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate in lab experiments is its ease of synthesis and purification. This compound can be synthesized using simple and readily available reagents and can be purified using standard techniques such as recrystallization or column chromatography.
One of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its application in biological studies. Additionally, this compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in in vivo studies.
未来方向
There are several future directions for the research and development of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential direction is the synthesis of novel derivatives of this compound with improved solubility and bioactivity. Another direction is the investigation of the mechanism of action of this compound and its derivatives to better understand their biological activities. Additionally, the development of new applications for this compound in fields such as material science and photophysics is an area of active research.
科学研究应用
2-(3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and photophysics. In medicinal chemistry, this compound has been shown to exhibit anticancer, antibacterial, and antifungal activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
In material science, this compound has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a building block for the synthesis of novel organic materials such as dendrimers and polymers.
In photophysics, this compound has been studied for its photophysical properties such as fluorescence emission, photostability, and singlet oxygen generation. It has been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent to generate reactive oxygen species that can kill cancer cells.
属性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O6/c1-32-19-11-9-16(10-12-19)23-14-21(20-7-2-3-8-22(20)26-23)25(29)33-15-24(28)17-5-4-6-18(13-17)27(30)31/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRHYVOTERBSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B3675184.png)




![5-hydroxy-2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3675213.png)
![5-[(4-fluorobenzoyl)amino]-2-iodobenzoic acid](/img/structure/B3675217.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B3675231.png)
![4-(4-methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3675232.png)
![4-(difluoromethoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3675234.png)

![N-phenyl-N'-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}thiourea](/img/structure/B3675239.png)

